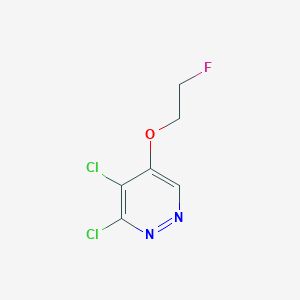
3,4-Dichloro-5-(2-fluoroethoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-(2-fluoroethoxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at positions 3 and 4, and a 2-fluoroethoxy group at position 5 on the pyridazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2-fluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-(2-fluoroethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazinone derivatives or reduction to form dihydropyridazine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Pyridazinone derivatives.
Reduction Products: Dihydropyridazine derivatives.
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-(2-fluoroethoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloropyridazine: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.
5-(2-Fluoroethoxy)pyridazine: Lacks the chlorine atoms, which affects its reactivity and applications.
3,4-Dichloro-5-methoxypyridazine: Similar structure but with a methoxy group instead of a fluoroethoxy group, leading to different chemical properties.
Uniqueness
3,4-Dichloro-5-(2-fluoroethoxy)pyridazine is unique due to the presence of both chlorine atoms and the 2-fluoroethoxy group. This combination provides a balance of reactivity and stability, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1346698-28-9 |
|---|---|
Fórmula molecular |
C6H5Cl2FN2O |
Peso molecular |
211.02 g/mol |
Nombre IUPAC |
3,4-dichloro-5-(2-fluoroethoxy)pyridazine |
InChI |
InChI=1S/C6H5Cl2FN2O/c7-5-4(12-2-1-9)3-10-11-6(5)8/h3H,1-2H2 |
Clave InChI |
SVWIBVOBJWFBLO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=N1)Cl)Cl)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


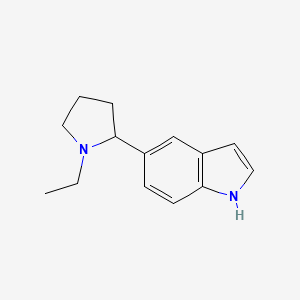

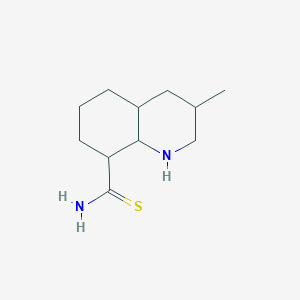
![[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-](/img/structure/B11890395.png)
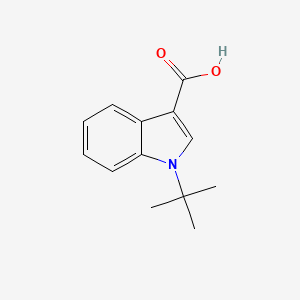




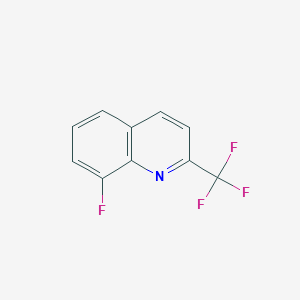

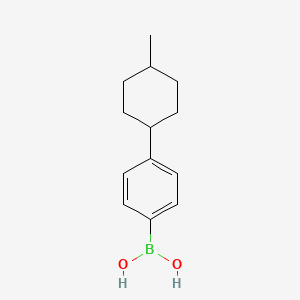
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
